4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

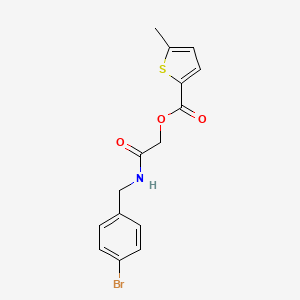

The compound “4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring attached to an amide functional group, given its classification as a benzamide . Further analysis would require more specific information or computational chemistry methods.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including electrophilic substitution on the benzene ring . The specific reactions that “4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide” can undergo would depend on the specific functional groups present in the compound.Aplicaciones Científicas De Investigación

Antibacterial Activity

PTB has been investigated for its antibacterial properties. Researchers have synthesized the PTB-tetraphenylborate complex and characterized it using various physicochemical methods. The complex exhibited antibacterial activity, making it a promising candidate for combating bacterial infections .

Ion-Associate Chemistry

The formation of ion-associate complexes between bioactive molecules and organic compounds is crucial for understanding their interactions with receptors. PTB’s ion-associate reaction with sodium tetraphenyl borate highlights its potential in this field. Spectroscopic methods, including infrared spectra and NMR, have been used to characterize the structure of the complex .

Computational Study

Density functional theory (DFT) calculations were employed to explore the ground state electronic characteristics of the PTB complex. The HOMO and LUMO frontier molecular orbitals, as well as molecular electrostatics, were analyzed. Additionally, UV absorption peaks were detected, providing insights into the electronic properties of the complex .

Biochemical Studies

PTB’s interactions with biological macromolecules, such as proteins or nucleic acids, could be studied. Researchers might investigate its binding affinity, selectivity, and potential as a probe for understanding biological processes.

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-[(2,4,5-trimethylphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-15-13-17(3)20(14-16(15)2)31(29,30)25-12-11-24-21(27)18-7-9-19(10-8-18)26-22(28)23(4,5)6/h7-10,13-14,25H,11-12H2,1-6H3,(H,24,27)(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDFSDSCKPUII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)

![2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride](/img/structure/B2393477.png)

![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2393480.png)

![3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2393485.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2393486.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2393488.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2393490.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)